molecular formula C6H10O2 B1267635 3,3-Dimethyl-2-oxobutanal CAS No. 4480-47-1

3,3-Dimethyl-2-oxobutanal

Cat. No.: B1267635
CAS No.: 4480-47-1
M. Wt: 114.14 g/mol
InChI Key: ASONUAQLGIPYMA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxobutanal: is an organic compound with the molecular formula C6H10O2. It is a derivative of butanal, where the second carbon atom is substituted with an oxo group and the third carbon atom is substituted with two methyl groups. This compound is known for its distinctive chemical properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-oxobutanal typically involves the oxidation of 3,3-dimethylbutanal. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective oxidation of the aldehyde group to a ketone group.

Industrial Production Methods: In an industrial setting, this compound can be produced through a multi-step process involving the halogenation of 3,3-dimethylbutyric acid followed by hydrolysis and oxidation. The process involves the use of halogenating agents, organic solvents, and catalysts such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) to achieve high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

3,3-Dimethyl-2-oxobutanal can be further oxidized to form 3,3-dimethyl-2-oxobutanoic acid. Strong oxidizing agents such as:

  • Potassium permanganate

  • Chromium trioxide

Reduction Reactions

The compound can be reduced to form 3,3-dimethylbutanol. Common reducing agents include:

  • Sodium borohydride

  • Lithium aluminum hydride

Substitution Reactions

This compound can undergo nucleophilic substitution reactions, where the oxo group can be replaced by other functional groups. Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate these substitutions.

Reactions with Atmospheric Oxidants

Research has explored the reactions of 3,3-dimethylbutanal with atmospheric oxidants such as chlorine atoms, hydroxyl radicals, and nitrate radicals .

Rate Coefficients
The rate coefficients for reactions with chlorine atoms (Cl), hydroxyl radicals (OH), and nitrate radicals (NO3) have been determined using methods such as FTIR (Fourier Transform Infrared Spectroscopy).

OxidantRate Coefficient (cm³ molecule⁻¹ s⁻¹)
Cl + 33DMbutanal(1.27 ± 0.08) × 10⁻¹⁰
OH + 33DMbutanalkestimated=22.12x10-12
NO3 + 33DMbutanalkestimated=2x10-14

The reactions with Cl atoms, OH radicals, and NO3 radicals lead to the formation of short carbonyl compounds, including acetone, formaldehyde, and 2,2-dimethylpropanal. In the presence of NO, nitrated compounds can also form .

Industrial Production

Industrially, this compound can be produced through a multi-step process involving the halogenation of 3,3-dimethylbutyric acid, followed by hydrolysis and oxidation . This process often involves the use of halogenating agents, organic solvents, and catalysts like TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) to achieve high yield and purity .

Reaction Mechanism

The mechanism of action of this compound involves its capacity to react as an electrophile, engaging with nucleophiles in diverse chemical and biological systems. It can participate in redox reactions, influencing cellular oxidative stress and metabolic processes. The specific pathways and targets are context-dependent, varying based on its application, such as in enzyme-catalyzed reactions or as a precursor in drug synthesis.

Scientific Research Applications

Organic Synthesis

3,3-Dimethyl-2-oxobutanal serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives that are valuable in drug development .

Biochemical Studies

In biological research, this compound is utilized to investigate enzyme-catalyzed reactions and metabolic pathways. It acts as a substrate for specific enzymes, aiding in the elucidation of metabolic processes and enzyme mechanisms .

Medicinal Chemistry

As a precursor in drug synthesis, this compound plays a significant role in developing therapeutic agents. Its derivatives have been explored for potential use in treating various conditions, including cancer and metabolic disorders .

Environmental Chemistry

Recent studies have focused on the atmospheric reactivity of this compound. It has been shown to react with atmospheric oxidants such as hydroxyl radicals and nitrate radicals, contributing to the formation of secondary pollutants. Understanding these reactions is critical for assessing its environmental impact .

Case Study 1: Kinetic Studies of Degradation

A study investigated the degradation kinetics of 3,3-Dimethylbutanal under atmospheric conditions using various oxidants. The research utilized Fourier Transform Infrared Spectroscopy (FTIR) to monitor reactions and identified key products such as acetone and formaldehyde .

ReactionRate Coefficient (cm³ molecule⁻¹ s⁻¹)
kCl+33DMbutanalk_{Cl}+33DMbutanal1.27±0.08×10101.27\pm 0.08\times 10^{-10}
kOH+33DMbutanonek_{OH}+33DMbutanone1.25±0.05×10121.25\pm 0.05\times 10^{-12}

Case Study 2: Synthesis Optimization

Research has focused on optimizing the synthesis of 3,3-Dimethyl-2-oxobutanoic acid from 3,3-Dimethylbutyric acid through halogenation followed by hydrolysis and oxidation using TEMPO catalysts. This method improves yield while reducing environmental pollution associated with traditional methods .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxobutanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular oxidative stress and metabolic processes. The specific pathways and targets depend on the context of its use, such as in enzyme-catalyzed reactions or as a precursor in drug synthesis .

Comparison with Similar Compounds

    3,3-Dimethylbutanal: A similar compound with an aldehyde group instead of a ketone group.

    3,3-Dimethyl-2-oxobutanoic acid: An oxidized form of 3,3-Dimethyl-2-oxobutanal.

    3,3-Dimethylbutanol: A reduced form of this compound.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its oxo group and methyl substitutions provide distinct reactivity compared to its similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

3,3-Dimethyl-2-oxobutanal, with the molecular formula C6_6H10_{10}O2_2, is an organic compound recognized for its diverse chemical properties and applications in biological and industrial contexts. This compound serves as a significant intermediate in the synthesis of pharmaceuticals and agrochemicals, making its biological activity a topic of interest among researchers.

This compound is characterized by its unique structure, which includes an oxo group and two methyl groups attached to the butanal backbone. This configuration allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound can be further oxidized to form 3,3-dimethyl-2-oxobutanoic acid or reduced to yield 3,3-dimethylbutanol.

Biological Activity Overview

The biological activity of this compound primarily stems from its role as an electrophile in biochemical reactions. It can interact with nucleophiles in biological systems and participate in redox reactions that influence cellular metabolism and oxidative stress. Here are key aspects of its biological activity:

  • Electrophilic Interactions : The compound acts as an electrophile, allowing it to react with nucleophiles such as amino acids and other biomolecules. This interaction can lead to modifications of proteins and enzymes.
  • Redox Reactions : It plays a role in redox processes, which are critical for maintaining cellular homeostasis and energy metabolism.

Research Findings

Recent studies have highlighted several important findings regarding the biological effects of this compound:

  • Enzyme-Catalyzed Reactions : The compound has been used in studies investigating enzyme kinetics and metabolic pathways. Its ability to modify enzyme activity has implications for understanding metabolic disorders.
  • Toxicological Studies : While specific toxicological data on this compound is limited, related compounds have shown varying degrees of toxicity depending on their structure and reactivity. Further research is needed to fully elucidate the safety profile of this compound .

Applications in Scientific Research

The applications of this compound extend beyond basic research into practical uses:

  • Pharmaceutical Synthesis : It serves as a precursor for synthesizing various drug molecules, including intermediates for anti-AIDS medications like atazanavir .
  • Biochemical Studies : The compound is utilized in biochemical assays to study metabolic pathways and enzyme functions due to its reactivity with biological molecules.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

CompoundStructure TypeBiological Activity
3,3-DimethylbutanalAldehydeLess reactive than ketones; limited biological studies
3,3-Dimethyl-2-oxobutanoic acidOxidized formExhibits different metabolic pathways; potential drug use
3,3-DimethylbutanolReduced formAlcohol properties; potential use as solvent

Case Studies

  • Kinetic Studies : A study investigated the degradation kinetics of 3,3-Dimethylbutanal under atmospheric conditions using various oxidants. The results indicated that the compound reacts significantly with hydroxyl radicals (k = 1.25×10121.25\times 10^{-12} cm³ molecule⁻¹ s⁻¹), leading to the formation of short carbonyl compounds .
  • Biological Assays : Compounds derived from similar structures have been tested against various microbial strains. These studies often reveal that modifications in structure can significantly alter antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-dimethyl-2-oxobutanal, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation of methyl isopropyl ketone with glyoxylic acid under acidic conditions. Purification via vacuum distillation (boiling point: 128.2°C at 760 mmHg) or recrystallization in non-polar solvents is recommended. Purity optimization requires rigorous exclusion of moisture (due to hygroscopicity) and inert gas use during storage (e.g., nitrogen at 2–8°C) . Characterization via 1^1H/13^{13}C NMR and GC-MS is critical to confirm the absence of keto-enol tautomerization by-products .

Q. How can spectroscopic techniques distinguish this compound from its tautomers or degradation products?

  • Methodological Answer : IR spectroscopy identifies the carbonyl stretch at ~1720 cm1^{-1} for the aldehyde group, while 1^1H NMR resolves the aldehyde proton as a singlet near δ 9.8 ppm. Tautomeric equilibria (e.g., enol forms) are detectable via 13^{13}C NMR by observing shifts in the α,β-unsaturated carbonyl region (~190–200 ppm). Stability studies under varying pH and temperature are essential to monitor degradation pathways .

Q. What are the key stability considerations for handling this compound in aqueous solutions?

  • Methodological Answer : The compound is prone to hydrolysis due to its α-ketoaldehyde structure. Use anhydrous solvents (e.g., THF, DCM) and buffer solutions at pH 4–6 to minimize degradation. Storage at low temperatures (2–8°C) under nitrogen is critical for long-term stability. Monitor degradation via HPLC with a C18 column and UV detection at 220 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the aldehyde group. Frontier Molecular Orbital (FMO) analysis identifies the LUMO distribution at the carbonyl carbon, predicting regioselectivity. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD continuum model to optimize reaction conditions .

Q. What experimental strategies resolve contradictions in reported enantioselectivity for asymmetric aldol reactions involving this compound?

  • Methodological Answer : Discrepancies may arise from catalyst choice (e.g., proline vs. Jørgensen-Hayashi catalysts) or solvent polarity. Systematic screening using Design of Experiments (DoE) with variables like temperature (−20°C to 25°C), catalyst loading (5–20 mol%), and solvent (toluene vs. DMF) can identify optimal conditions. Chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess (ee) .

Q. How does steric hindrance from the 3,3-dimethyl group influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Steric effects reduce accessibility to the carbonyl group, slowing nucleophilic attacks. Kinetic studies (e.g., pseudo-first-order rate constants) under varying temperatures compare reactivity with less hindered analogs (e.g., 2-oxobutanal). X-ray crystallography of intermediates (e.g., Schiff bases) reveals spatial constraints .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer : Impurities like 3-methyl-2-oxobutanoic acid (from oxidation) or dimeric adducts require high-resolution LC-MS (Q-TOF) for detection. Calibration curves using spiked standards validate quantification limits (LOQ < 0.1%). Accelerated stability testing (40°C/75% RH) identifies degradation pathways .

Q. How can isotopic labeling (e.g., 13^{13}13C) track the metabolic fate of this compound in biological systems?

  • Methodological Answer : Synthesize 13^{13}C-labeled analogs at the carbonyl position via 13^{13}C-glyoxylic acid condensation. Use LC-MS/MS with Selected Reaction Monitoring (SRM) to trace metabolites in cell cultures. Comparative studies with unlabeled controls validate isotopic incorporation rates .

Q. Data Contradiction and Validation

Q. How to reconcile discrepancies in reported boiling points for this compound across literature sources?

  • Methodological Answer : Variations may stem from impurities or measurement techniques. Validate purity via GC-MS and differential scanning calorimetry (DSC). Cross-reference with databases like PubChem and CAS Common Chemistry, which report 128.2°C at 760 mmHg .

Q. What strategies mitigate conflicting results in toxicity assays involving this compound?

  • Methodological Answer :
    Standardize assay protocols (e.g., OECD guidelines) using certified reference materials. Control variables like cell line (e.g., HepG2 vs. HEK293), exposure time, and metabolite profiling. Meta-analysis of existing data identifies outliers due to solvent artifacts (e.g., DMSO interference) .

Properties

IUPAC Name

3,3-dimethyl-2-oxobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2,3)5(8)4-7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASONUAQLGIPYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325394
Record name tert-Butylglyoxal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4480-47-1
Record name 4480-47-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-2-oxobutanal
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,3-Dimethyl-2-oxobutanal
3,3-Dimethyl-2-oxobutanal
3,3-Dimethyl-2-oxobutanal
3,3-Dimethyl-2-oxobutanal

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